rac-Tolterodine-d14 (tartrate)

Description

Contextualization of rac-Tolterodine as a Muscarinic Receptor Antagonist

Tolterodine (B1663597) is a potent and competitive muscarinic receptor antagonist. drugbank.comnih.govfda.govpediatriconcall.com Its mechanism of action involves blocking muscarinic receptors, which are instrumental in mediating bladder contractions and salivation. nih.govfda.govpatsnap.com Tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine, exhibit high specificity for muscarinic receptors (M1-M5) with negligible affinity for other neurotransmitter receptors or calcium channels. drugbank.comfda.gov This antagonism of muscarinic receptors in the bladder's detrusor muscle inhibits involuntary bladder contractions, reduces detrusor pressure, and increases the volume of residual urine, which are the primary effects for its use in treating overactive bladder. drugbank.compatsnap.comwebmd.com

The binding affinities of tolterodine and its active metabolite for various muscarinic receptors are detailed below.

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Tolterodine | 1.4 | 2.7 | 3.6 | 3.1 | 2.2 |

| 5-Hydroxymethyl Tolterodine | 2.3 | 2.0 | 2.5 | 2.8 | 2.9 |

| Data sourced from Cayman Chemical and MedChemExpress. caymanchem.combertin-bioreagent.commedchemexpress.com |

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Chemistry and Research

Deuterium labeling, the process of replacing hydrogen atoms (¹H) with their stable, heavier isotope deuterium (²H or D), is a pivotal technique in pharmaceutical sciences. wikipedia.org This substitution does not significantly alter the molecule's chemical properties, but the increased mass of deuterium can have a profound impact on its metabolic stability. musechem.com

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down chemical reactions where this bond is broken, a phenomenon known as the kinetic isotope effect (KIE). symeres.comassumption.edu In drug metabolism, many enzymatic processes, particularly those involving cytochrome P450 enzymes, involve the cleavage of C-H bonds. pfizer.com By replacing hydrogen with deuterium at key metabolic sites, the rate of metabolism can be reduced, which may lead to an extended drug half-life and improved pharmacokinetic profiles. symeres.comnih.govresearchgate.net This strategy has been successfully employed in the development of new drugs, with the U.S. Food and Drug Administration (FDA) approving the first deuterated drug, Deutetrabenazine, in 2017. assumption.edunih.govmedchemexpress.comresearchgate.net

Beyond altering pharmacokinetics, deuterium-labeled compounds are invaluable tools in research for tracing the metabolic fate of drugs (absorption, distribution, metabolism, and excretion - ADME studies) without the need for radioactive labeling. musechem.comsymeres.comthieme-connect.com

| Property | Hydrogen (Protium, ¹H) | Deuterium (²H or D) |

| Isotope Type | Stable | Stable |

| Natural Abundance | ~99.98% | ~0.015% |

| Atomic Mass (amu) | ~1.008 | ~2.014 |

| Bond Strength (e.g., C-X) | Weaker | Stronger |

| Metabolic Rate | Faster | Slower (Kinetic Isotope Effect) |

Significance of rac-Tolterodine-d14 (tartrate) as a Mechanistic Probe and Analytical Standard

rac-Tolterodine-d14 (tartrate) is the deuterium-labeled form of rac-Tolterodine tartrate. medchemexpress.com In this compound, fourteen hydrogen atoms have been replaced by deuterium. caymanchem.comscbt.com Its primary and most significant application in pharmaceutical research is as an internal standard for the quantification of tolterodine in biological samples. caymanchem.combertin-bioreagent.com

In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), internal standards are crucial for achieving accurate and precise measurements. scioninstruments.comudspub.comcerilliant.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample extraction, preparation, and analysis, but is distinguishable by the detector. scioninstruments.comclearsynth.com

Stable isotope-labeled compounds like rac-Tolterodine-d14 are considered the gold standard for internal standards in mass spectrometry. scioninstruments.comresolvemass.ca Because it is chemically almost identical to unlabeled tolterodine, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. scioninstruments.comclearsynth.com However, due to its higher mass, it is easily distinguished from the native compound by the mass spectrometer. clearsynth.com By adding a known quantity of rac-Tolterodine-d14 to a sample, researchers can accurately determine the concentration of tolterodine by comparing the instrument's response for the analyte to that of the internal standard, thereby correcting for any variability or loss during the analytical process. udspub.comclearsynth.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| rac-Tolterodine-d14 (tartrate) | C₂₆H₂₃D₁₄NO₇ | 489.7 | 1191280-48-4 |

| rac-Tolterodine-d14 Hydrochloride | C₂₂H₁₈D₁₄ClNO | 376.03 | 1246816-99-8 |

| Data sourced from multiple chemical suppliers. caymanchem.commedchemexpress.comscbt.comsimsonpharma.com |

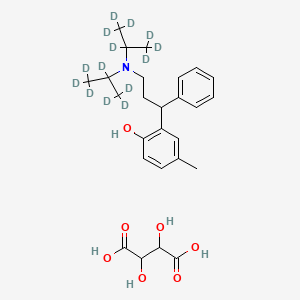

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H37NO7 |

|---|---|

Molecular Weight |

489.7 g/mol |

IUPAC Name |

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/i1D3,2D3,3D3,4D3,16D,17D; |

InChI Key |

TWHNMSJGYKMTRB-HHJIGIPXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Rac Tolterodine D14 Tartrate

Overview of Historical and Modern Synthetic Routes to rac-Tolterodine

The synthesis of the non-deuterated rac-Tolterodine backbone is well-established and generally begins with the construction of a core intermediate, 6-methyl-4-phenylchroman-2-one.

A prevalent historical and commercially viable route involves the acid-catalyzed reaction of p-cresol (B1678582) with trans-cinnamic acid in a solvent like xylene. chemicalbook.com This reaction directly yields 6-methyl-4-phenylchroman-2-one. The subsequent steps transform this lactone intermediate into the final tolterodine (B1663597) molecule. A common modern approach is outlined below: researchgate.net

Reduction of the Lactone : The starting material, 6-methyl-4-phenylchroman-2-one, is reduced to open the lactone ring. This is typically achieved using a reducing agent such as Lithium borohydride (B1222165) (LiBH₄), which converts the lactone to the corresponding diol, 3-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,2-diol. researchgate.net

Activation of Hydroxyl Groups : The resulting diol possesses two hydroxyl groups that must be activated for the subsequent nucleophilic substitution. This is often done by converting them into better leaving groups, such as mesylates, by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534). This forms a dimesylated intermediate. researchgate.net

Amination : The dimesylated compound is then subjected to amination with N,N-diisopropylamine. This reaction introduces the key diisopropylamino side chain. The reaction involves a nucleophilic attack by the amine, displacing one of the mesylate groups. researchgate.net

Hydrolysis : The final step is the hydrolysis of the remaining mesylate group to yield the phenolic hydroxyl group of rac-Tolterodine. This is typically carried out using a base such as sodium hydroxide (B78521) (NaOH) in a methanol-water mixture. researchgate.net

This multi-step process provides a reliable pathway to racemic tolterodine, which serves as the foundational strategy for synthesizing its deuterated analogues. researchgate.net

Strategies for Specific Deuterium (B1214612) Incorporation into the Tolterodine Moiety

Incorporating deuterium into a target molecule can be achieved either by using deuterated starting materials or by performing hydrogen-deuterium (H/D) exchange reactions on the final compound or its intermediates.

Deuterium exchange reactions are powerful methods for replacing hydrogen with deuterium atoms at specific positions in a molecule. These methods are broadly categorized based on their catalytic conditions.

Acid-Catalyzed Exchange : This method is effective for introducing deuterium into aromatic rings. nih.gov The reaction proceeds through an electrophilic aromatic substitution mechanism, where a deuterated acid (e.g., D₂SO₄, CF₃COOD) serves as the deuterium source. The electron-rich aromatic rings of the tolterodine moiety (the p-cresol and phenyl rings) are susceptible to this type of exchange, though it may offer limited regioselectivity. nih.gov

Metal-Catalyzed Exchange : Transition metals such as ruthenium, iridium, and iron can catalyze the direct H/D exchange of C-H bonds with a deuterium source, often deuterium oxide (D₂O) or deuterium gas (D₂). nih.govresearchgate.net These methods can be highly selective and tolerate a wide range of functional groups. For instance, nanostructured iron or ruthenium nanoparticle catalysts have been shown to be effective for the deuteration of (hetero)arenes and amines under relatively mild conditions. nih.govresearchgate.net

| Method | Catalyst/Reagent | Deuterium Source | Applicable Sites on Tolterodine | Key Features |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | D₂SO₄, CF₃COOD | D₂O, Deuterated Acid | Aromatic Rings (p-cresol, phenyl) | Follows electrophilic substitution patterns; may have limited regioselectivity. nih.gov |

| Metal-Catalyzed Exchange | Fe, Ru, Ir catalysts | D₂O, D₂ | Aromatic and Aliphatic C-H bonds | High selectivity and functional group tolerance; can be performed under mild conditions. nih.govresearchgate.net |

When deuteration occurs at or near a stereocenter, controlling the stereochemistry is crucial. Stereospecific deuteration aims to introduce a deuterium atom with a specific 3D orientation. While direct methods for stereospecific deuteration of tolterodine are not widely published, general strategies can be applied.

One approach involves the stereoselective reduction of a suitable precursor with a deuterated reducing agent. For example, if a synthetic route proceeds through an intermediate with a carbon-carbon double bond or a carbonyl group adjacent to the future chiral center, its reduction using a deuterated reagent (e.g., sodium borodeuteride, NaBD₄) in conjunction with a chiral catalyst could install a deuterium atom stereospecifically. acs.org Ruthenium nanoparticle catalysts have been noted for their ability to perform deuteration while preserving the enantiomeric purity of chiral compounds, even when labeling occurs near the stereogenic center. researchgate.net Such a strategy could theoretically be adapted to an asymmetric synthesis of tolterodine to produce a stereospecifically deuterated enantiomer.

Synthesis of Deuterated Precursors for rac-Tolterodine-d14

The synthesis of rac-Tolterodine-d14, where the deuteration is specifically on the N,N-diisopropyl groups, relies on the use of a deuterated precursor. The most direct strategy is to employ N,N-Diisopropylamine-d14 in the amination step of the established tolterodine synthesis.

Synthesis of N,N-Diisopropylamine-d14 : Acetone-d6 ((CD₃)₂CO) is reacted with ammonia (B1221849) (NH₃) and a deuterium source (D₂) over a suitable catalyst (e.g., copper chromite). This process yields N,N-Diisopropylamine-d14, ((CD₃)₂CD)₂ND. wikipedia.org

Synthesis of rac-Tolterodine-d14 : The standard synthesis of rac-tolterodine is followed, as described in section 2.1. However, in the amination step, the dimesylated intermediate is reacted with the prepared N,N-Diisopropylamine-d14 instead of its non-deuterated counterpart.

This approach ensures that all 14 deuterium atoms are incorporated precisely into the desired positions, avoiding isotopic scrambling that might occur with H/D exchange methods on the final molecule.

Formation and Purification of the Deuterated Tartrate Salt

Once racemic Tolterodine-d14 free base is synthesized, it is converted to its tartrate salt. This is a standard acid-base reaction that improves the compound's stability and handling properties. The process typically involves dissolving the deuterated free base in a suitable solvent, such as ethanol, and adding a solution of L-(+)-tartaric acid. researchgate.netmdpi.com Upon mixing, the diastereomeric salts of (R)-Tolterodine-d14-L-tartrate and (S)-Tolterodine-d14-L-tartrate precipitate from the solution. The resulting solid can be collected by filtration and purified through recrystallization to remove any unreacted starting materials or byproducts.

The synthesis described yields a racemic mixture of (R)- and (S)-Tolterodine-d14. Separating these enantiomers is essential for obtaining the specific active enantiomer. The deuteration of the isopropyl groups does not affect the chiral center of the tolterodine molecule, so established resolution techniques for non-deuterated tolterodine are directly applicable.

The most common method is classical resolution via diastereomeric salt formation . researchgate.netbuchler-gmbh.com This technique exploits the different physical properties (such as solubility) of diastereomers.

Process : The racemic Tolterodine-d14 base is reacted with a chiral resolving agent, most commonly L-(+)-tartaric acid. researchgate.netmdpi.com This forms two diastereomeric salts: ((R)-Tolterodine-d14)-(L-tartrate) and ((S)-Tolterodine-d14)-(L-tartrate).

Separation : Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system (e.g., ethanol). Through a process of fractional crystallization, one diastereomer will selectively crystallize out of the solution while the other remains dissolved. mdpi.com

Isolation : The crystallized salt is separated by filtration. The pure enantiomer free base can then be liberated by treating the separated diastereomeric salt with a base.

This method is highly effective for the large-scale separation of tolterodine enantiomers and is equally effective for its d14 analogue. researchgate.net

Methodological Innovations in Deuterated Compound Synthesis

The preparation of rac-Tolterodine-d14 (tartrate) involves the introduction of fourteen deuterium atoms onto the N,N-diisopropyl group of the tolterodine molecule. Innovations in isotopic labeling techniques have allowed for the efficient and selective incorporation of deuterium into organic molecules. A key strategy for the synthesis of rac-Tolterodine-d14 involves the use of a deuterated starting material, specifically deuterated diisopropylamine (B44863), which is then incorporated into the tolterodine backbone.

A plausible and efficient method for the synthesis of the deuterated diisopropylamine precursor is through reductive amination. This widely used reaction in organic chemistry offers a direct route to amines from carbonyl compounds. In the context of synthesizing N,N-diisopropyl-d14-amine, the reaction would involve a deuterated acetone (B3395972) (acetone-d6) and a deuterated isopropylamine (B41738) (isopropylamine-d7).

The general scheme for this reductive amination is as follows:

Reaction Scheme for N,N-diisopropyl-d14-amine Synthesis

This reaction is typically carried out in the presence of a suitable reducing agent.

Once the N,N-diisopropyl-d14-amine is synthesized, it can be introduced into the tolterodine structure. Several synthetic routes for non-deuterated tolterodine have been reported in scientific literature and patents, which can be adapted for the incorporation of the deuterated amine. One common approach involves the reaction of a suitable electrophilic precursor of the tolterodine backbone with diisopropylamine.

For the synthesis of rac-Tolterodine-d14, this precursor would be reacted with the previously prepared N,N-diisopropyl-d14-amine. A potential precursor is 3-(2-methoxy-5-methylphenyl)-3-phenylpropyl halide or a derivative with a good leaving group. The methoxy (B1213986) group serves as a protecting group for the phenolic hydroxyl group and can be deprotected in a later step to yield the final tolterodine molecule.

The subsequent steps would involve the purification of the resulting N,N-diisopropyl-d14-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine, followed by demethylation of the methoxy group to unveil the phenolic hydroxyl group of tolterodine. The final step is the formation of the tartrate salt by reacting the free base of rac-Tolterodine-d14 with tartaric acid.

Table of Key Synthetic Intermediates and Reagents

| Compound Name | Role in Synthesis |

| Acetone-d6 | Deuterated starting material for N,N-diisopropyl-d14-amine |

| Isopropylamine-d7 | Deuterated starting material for N,N-diisopropyl-d14-amine |

| N,N-diisopropyl-d14-amine | Key deuterated intermediate |

| 3-(2-methoxy-5-methylphenyl)-3-phenylpropanal | Precursor for reductive amination with deuterated diisopropylamine |

| 3-(2-methoxy-5-methylphenyl)-3-phenylpropyl halide | Precursor for alkylation with deuterated diisopropylamine |

| rac-Tolterodine-d14 | The final deuterated free base |

| Tartaric Acid | Reagent for salt formation |

Advanced Analytical Characterization of Rac Tolterodine D14 Tartrate

Spectroscopic Methods for Structural Elucidation and Isotopic Purity Verificationscribd.com

Spectroscopic methods are indispensable for confirming the covalent structure and verifying the location and extent of isotopic labeling in complex organic molecules like rac-Tolterodine-d14 (tartrate).

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For isotopically labeled compounds, specific NMR techniques can confirm both the chemical structure and the precise location of the isotopes. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR are primary tools for elucidating the molecular framework. In the analysis of rac-Tolterodine-d14 (tartrate), the ¹H NMR spectrum is expected to show signals corresponding to the protons on the phenylpropyl and methyl-phenol groups. Crucially, the signals for the fourteen protons of the two isopropyl groups on the nitrogen atom are absent, confirming the successful deuteration at these positions.

Similarly, the ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon signals of the deuterated methyl and methine groups ([CD(CD₃)₂]₂) will be significantly attenuated or absent due to the coupling with deuterium (B1214612) and the lack of a Nuclear Overhauser Effect (NOE) from attached protons. Neighboring carbon atoms may exhibit small upfield shifts, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. nih.govnih.gov These spectral features are definitive indicators of the d14 labeling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Non-Deuterated Moieties of rac-Tolterodine Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predictions based on the structure of non-deuterated Tolterodine (B1663597). Actual values can vary based on solvent and experimental conditions. pitt.edusigmaaldrich.com

| ¹H NMR (Proton) | Predicted δ (ppm) | ¹³C NMR (Carbon) | Predicted δ (ppm) |

| Aromatic-H | 6.6 - 7.3 | Aromatic-C | 115 - 155 |

| Phenolic-OH | ~9.5 | C-O (Phenol) | ~155 |

| CH (benzylic) | ~3.8 | CH (benzylic) | ~45 |

| CH₂ | 1.8 - 2.5 | CH₂ | ~30, ~50 |

| CH₃ (on ring) | ~2.2 | CH₃ (on ring) | ~20 |

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei, offering unequivocal confirmation of the isotopic labeling sites. sigmaaldrich.com For rac-Tolterodine-d14 (tartrate), the ²H NMR spectrum would display signals corresponding to the deuterium atoms on the diisopropylamino group. The chemical shifts in the ²H spectrum are nearly identical to those of the protons they replaced in the ¹H spectrum, providing a direct and powerful method for verifying the specific locations of deuteration. sigmaaldrich.com This technique is particularly valuable for determining the isotopic enrichment at each labeled position and ensuring no unintended isotopic scrambling has occurred during synthesis.

Mass spectrometry is a cornerstone analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and elucidating its structure through fragmentation analysis. scribd.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million of the theoretical value. google.com This precision allows for the determination of the elemental formula with a high degree of confidence. For rac-Tolterodine-d14, HRMS is used to confirm the incorporation of fourteen deuterium atoms by comparing the measured exact mass to the calculated theoretical mass. The observed mass must align with the molecular formula C₂₂H₁₇D₁₄NO to verify the identity and isotopic purity of the compound. caymanchem.com

Table 2: Theoretical Exact Mass of rac-Tolterodine-d14

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| rac-Tolterodine-d14 (Free Base) | C₂₂H₁₇D₁₄NO | 339.3359 |

| Protonated Ion [M+H]⁺ | [C₂₂H₁₈D₁₄NO]⁺ | 340.3437 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing valuable structural information. researchgate.net In an MS/MS experiment, the protonated molecular ion of rac-Tolterodine-d14 ([M+H]⁺, m/z ≈ 340.3) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to map the compound's fragmentation pathways.

A primary fragmentation pathway for Tolterodine involves the loss of the diisopropylamino group. For rac-Tolterodine-d14, this key fragmentation will produce fragment ions that are 14 mass units heavier than the corresponding fragments from unlabeled Tolterodine. This mass shift is a definitive indicator of the location of the deuterium labels on the N,N-diisopropyl moiety. Analysis of these characteristic fragments confirms the structural integrity and the specific pattern of isotopic labeling.

Table 3: Predicted Major MS/MS Fragment Ions for Protonated rac-Tolterodine-d14

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description |

| 340.3 | 223.1 | Loss of the di(isopropyl-d7)amine molecule [C₁₆H₁₅O]⁺ |

| 340.3 | 116.2 | Di(isopropyl-d7)aminium ion [(C₃D₇)₂NH₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of tolterodine tartrate displays characteristic absorption bands corresponding to its various functional groups. Key peaks observed in the Fourier Transform Infrared (FTIR) spectrum confirm the compound's structure. researchgate.netresearchgate.net For instance, a broad band associated with the O-H stretch of the phenolic group and the tartrate moiety is a prominent feature. Other significant peaks include those for the aromatic phenyl ring and the C=O stretching vibrations of the tartrate's carbonyl group. researchgate.net

Specific vibrational assignments for tolterodine tartrate are detailed in the table below. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 1705 | C=O stretching | Carbonyl of tartrate |

| 1508 | Aromatic stretching | Phenyl ring |

| 1205 | C-N stretching | Diisopropylamino group |

| 1070 | C-O stretching | Phenolic hydroxyl / Tartrate hydroxyl |

Raman Spectroscopy: While less common in the literature for this specific compound, Raman spectroscopy offers complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For tolterodine tartrate, Raman spectroscopy can be used to analyze the phenyl ring vibrations and the carbon skeleton. ucl.ac.ukmdpi.com The technique is valuable for studying polymorphism, as different crystalline forms can yield distinct Raman spectra. mdpi.comtapi.com

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a crucial technique for confirming the stereochemistry of chiral molecules. nih.gov Tolterodine possesses a chiral center, and its tartrate salt introduces additional stereocenters. researchgate.netresearchgate.net

A comprehensive study using electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) has been performed to unambiguously establish the absolute configuration of the (R)-enantiomer of tolterodine. nih.govresearchgate.net The experimental ECD spectra, when compared with theoretical spectra calculated using time-dependent density functional theory (TDDFT), allowed for a definitive confirmation of the molecule's absolute configuration. nih.gov The study also highlighted that the CD spectrum is sensitive to solvent and temperature, indicating the presence of conformational flexibility in the molecule. nih.govresearchgate.net For rac-Tolterodine-d14 (tartrate), a CD spectrum would be expected to show no net signal, as the racemic mixture contains equal amounts of both enantiomers, whose opposite CD signals cancel each other out.

Chromatographic Techniques for Purity, Enantiomeric Excess, and Related Substance Determination

Chromatographic methods are fundamental for assessing the purity, enantiomeric composition, and presence of any related substances or degradation products in a sample of rac-Tolterodine-d14 (tartrate).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of tolterodine tartrate due to its precision, selectivity, and robustness. niscpr.res.inakjournals.com Reversed-phase HPLC methods are commonly employed for purity and assay determination.

A typical stability-indicating HPLC method uses a C18 column with a mobile phase consisting of a buffer and an organic modifier. niscpr.res.inakjournals.comajrconline.org For example, a mobile phase of ammonium (B1175870) dihydrogen orthophosphate buffer and methanol (B129727) (40:60 v/v), with the pH adjusted to 7.0, has been successfully used. akjournals.com Detection is typically performed using a UV detector at wavelengths such as 220 nm or 282 nm. niscpr.res.inajrconline.org Under these conditions, tolterodine has a retention time of approximately 6.5 minutes. niscpr.res.in The method can effectively separate the main compound from its degradation products formed under stress conditions like acid/base hydrolysis, heat, and light. niscpr.res.inajpaonline.com

| Parameter | Condition 1 | Condition 2 |

| Column | Intersil ODS-3 C18 (250 x 4.6 mm, 5 µm) akjournals.com | Symmetry C18 (150 x 4.6 mm, 5 µm) ajrconline.org |

| Mobile Phase | Buffer:Methanol (40:60 v/v) with 0.5% TEA, pH 7.0 akjournals.com | Phosphate Buffer:Acetonitrile (50:50 v/v), pH 3.0 ajrconline.org |

| Flow Rate | 1.2 mL/min akjournals.com | 0.8 mL/min ajrconline.org |

| Detection | 220 nm akjournals.com | 282 nm ajrconline.org |

| Retention Time | ~6.49 min niscpr.res.in | ~2.90 min ajrconline.org |

Chiral HPLC for Enantiomeric Purity Assessment

Since tolterodine is a chiral compound, assessing its enantiomeric purity is critical. Chiral HPLC methods are specifically designed to separate the (R)- and (S)-enantiomers. researchgate.netingentaconnect.com These methods typically use a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective. For instance, a Chiralpak AD-H column (amylose-based) or a Chiralcel OD-H column (cellulose-based) can be used. researchgate.netingentaconnect.com The mobile phase is usually a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropyl alcohol, often with additives like triethylamine (B128534) (TEA) and trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netingentaconnect.com One validated method uses a Chiralpak AD-H column with a mobile phase of n-hexane:isopropyl alcohol (85:15 v/v) containing 0.075% TEA and 0.05% TFA, achieving baseline separation of the enantiomers. ingentaconnect.com Another method on a Chiralcel OD-H column used n-hexane:isopropyl alcohol (980:20 v/v) with diethylamine (B46881) and trifluoroacetic acid. researchgate.netresearchgate.net These methods are sensitive enough to quantify the undesired enantiomer as a trace impurity. researchgate.netingentaconnect.com

| Parameter | Method 1 | Method 2 |

| Chiral Column | Chiralpak AD-H (250 x 4.6 mm) ingentaconnect.com | Chiralcel OD-H (250 x 4.6 mm) researchgate.net |

| Stationary Phase | Amylose tris-(3,5-dimethylphenyl-carbamate) ingentaconnect.com | Cellulose tris-(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-hexane:IPA (85:15 v/v) + 0.075% TEA + 0.05% TFA ingentaconnect.com | n-hexane:IPA (980:20 v/v) + 0.1% DEA + 0.06% TFA researchgate.net |

| Flow Rate | 0.5 mL/min ingentaconnect.com | 0.5 mL/min researchgate.net |

| Detection | 283 nm ingentaconnect.com | Not specified researchgate.net |

| Resolution (Rs) | > 2.5 ingentaconnect.com | Not specified researchgate.net |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector, is a powerful technique for the analysis of tolterodine, although it often requires a derivatization step. nih.govsci-hub.se Tolterodine contains polar functional groups (-OH, -NH) that can cause poor peak shape and thermal instability during GC analysis. research-solution.com

To overcome this, derivatization with a silylating agent is performed to convert the polar groups into more volatile and thermally stable silyl (B83357) ethers and silyl amines. nih.govsci-hub.se Following this derivatization, the compound can be analyzed by capillary GC-MS. nih.gov This method is extremely sensitive and specific, making it suitable for quantifying tolterodine and its metabolites in complex matrices. nih.govsci-hub.se The use of a deuterated internal standard, such as rac-Tolterodine-d14, is standard practice in these quantitative assays to ensure high accuracy and precision. nih.govsci-hub.se

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in its solid, crystalline state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of (R)-tolterodine L-(+)-tartrate has been determined by single-crystal X-ray diffraction. iucr.org The analysis revealed a monoclinic crystal system with the space group P2₁. iucr.org This detailed structural information confirms the absolute configuration of the enantiomer and shows how the tolterodine and tartrate ions are arranged in the crystal lattice, including the hydrogen bonding network that stabilizes the structure. researchgate.netiucr.org

Furthermore, studies have identified several polymorphic forms of tolterodine tartrate (Forms I, II, III, and IV), each characterized by a unique X-ray powder diffraction (XRPD) pattern. google.comgoogle.com The existence of polymorphs is a critical aspect of the compound's solid-state characterization.

| Polymorph | Characteristic 2θ Peaks (XRPD) |

| Form I | 11.9, 13.6, 14.2, 15.9, 16.9, 18.4, 18.8, 20.4, 22.0, 23.9, 25.4, 26.3, 29.8 google.com |

| Form II | 8.7, 9.0, 9.6, 10.1, 10.4, 11.9, 14.0, 15.7, 16.9, 17.6, 17.9, 18.4, 18.7 google.com |

| Form IV | 7.8, 9.8, 15.2, 17.2, 17.7, 18.4, 18.9, 20.3, 25.9 google.com |

Pharmacological Investigations of Rac Tolterodine D14 Tartrate in Pre Clinical Models

In Vitro Receptor Binding Studies

In vitro receptor binding studies are fundamental to characterizing the affinity and selectivity of a compound for its biological targets. For rac-Tolterodine-d14 (tartrate), these characteristics are based on the comprehensive data established for tolterodine (B1663597).

Tolterodine is characterized as a potent, competitive antagonist of muscarinic acetylcholine (B1216132) receptors. bertin-bioreagent.comnih.gov Critically, it does not show significant selectivity among the five human muscarinic receptor subtypes (M1-M5). nih.govresearchgate.net This non-selective profile means it binds with high affinity to all subtypes, which are widely distributed throughout the body in tissues such as the central nervous system, heart, smooth muscle, and exocrine glands. nih.gov

The binding affinities (Ki) of the non-deuterated parent compound, tolterodine, for the human M1-M5 receptor subtypes have been determined through radioligand binding assays. bertin-bioreagent.comcaymanchem.com These values, which are expected to be representative of rac-Tolterodine-d14, demonstrate high affinity across all subtypes. bertin-bioreagent.comcaymanchem.com The active 5-hydroxymethyl metabolite of tolterodine also exhibits a similar non-selective, high-affinity binding profile. nih.govmedchemexpress.commedchemexpress.eu

Table 1: Binding Affinity (Ki) of Tolterodine and its Active Metabolite for Muscarinic Receptor Subtypes This data is for the non-deuterated compounds and is considered representative for the deuterated analogue.

| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Source(s) |

|---|---|---|---|---|---|---|

| Tolterodine | 1.4 | 2.7 | 3.6 | 3.1 | 2.2 | bertin-bioreagent.comcaymanchem.com |

| 5-Hydroxymethyl Tolterodine | 2.3 | 2.0 | 2.5 | 2.8 | 2.9 | medchemexpress.commedchemexpress.eu |

rac-Tolterodine-d14 (tartrate) is specifically designed for use as a stable isotope-labeled internal standard, or tracer, for the quantitative analysis of tolterodine in biological samples. medchemexpress.combertin-bioreagent.com In techniques like LC-MS, a known quantity of the deuterated standard is added to a sample. Because rac-Tolterodine-d14 is chemically identical to tolterodine, it behaves similarly during sample extraction, purification, and ionization. However, its higher mass due to the 14 deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the non-deuterated drug. This enables precise quantification of the parent drug by comparing the signal intensity of the analyte to that of the known amount of the internal standard.

Direct competition binding studies comparing rac-Tolterodine-d14 with non-deuterated tolterodine are not prevalent in published literature, as their binding characteristics are presumed to be virtually identical. The substitution of hydrogen with deuterium does not typically alter a molecule's stereochemistry or electronic configuration in a way that would affect its affinity for a receptor binding pocket. bioscientia.de The primary effect of deuteration is on the strength of covalent bonds, which is relevant for metabolic cleavage, not for the non-covalent interactions (like hydrogen bonds, van der Waals forces, and ionic interactions) that govern receptor binding. nih.gov

Therefore, in a hypothetical competition binding assay, rac-Tolterodine-d14 would be expected to compete with a radiolabeled muscarinic ligand with the same potency and affinity as non-deuterated tolterodine. The resulting inhibition constant (Ki) would be expected to fall within the nanomolar range reported for tolterodine, confirming a lack of pharmacodynamic difference between the two compounds at the receptor level. bertin-bioreagent.comcaymanchem.combioscientia.de

Cellular and Tissue-Level Pharmacodynamics

The functional consequences of receptor binding are assessed in cellular and isolated tissue models. These assays measure the physiological response to a compound, providing a link between receptor affinity and functional effect. The data for these studies are derived from experiments using non-deuterated tolterodine but are applicable to rac-Tolterodine-d14.

Functional assays in isolated tissues confirm tolterodine's potent antimuscarinic activity. In preparations of guinea pig urinary bladder, tolterodine effectively inhibits contractions induced by the muscarinic agonist carbachol (B1668302) in a competitive, concentration-dependent manner. nih.govnih.gov Similar potency has been observed in human bladder tissue. nih.gov Despite its lack of receptor subtype selectivity, tolterodine demonstrates a significant functional selectivity for the urinary bladder over salivary glands in in vivo models, a key therapeutic advantage. nih.govresearchgate.net This tissue selectivity is not attributed to receptor subtype differences but may relate to other physiological factors. nih.govresearchgate.net

Table 2: Functional Inhibitory Potency of Tolterodine in Isolated Tissues This data is for the non-deuterated compound and is considered representative for the deuterated analogue.

| Tissue Preparation | Agonist | Potency Metric | Value (nM) | Source(s) |

|---|---|---|---|---|

| Guinea Pig Bladder | Carbachol | IC50 | 14 | nih.govtsinghua.edu.cn |

| Guinea Pig Bladder | Carbachol | KB | 3.0 | nih.gov |

| Human Bladder | Carbachol | KB | 4.0 | nih.gov |

Muscarinic receptor activation, particularly M3 receptors found on smooth muscle and glandular cells, leads to an increase in intracellular calcium (Ca2+) concentration, which triggers cellular responses like muscle contraction and secretion. Antagonists like tolterodine block this process. Studies using cells isolated from cynomolgus monkeys have shown that tolterodine potently reduces the intracellular calcium mobilization induced by carbachol in both bladder smooth muscle cells and submandibular (salivary) gland cells. bertin-bioreagent.comcaymanchem.com The inhibition constants (Ki) from these functional assays are consistent with the high-affinity binding observed in receptor studies. bertin-bioreagent.comcaymanchem.com

Table 3: Inhibition of Carbachol-Induced Calcium Mobilization by Tolterodine This data is for the non-deuterated compound and is considered representative for the deuterated analogue.

| Cell Type | Species | Potency Metric | Value (nM) | Source(s) |

|---|---|---|---|---|

| Bladder Smooth Muscle Cells | Cynomolgus Monkey | Ki | 3.16 | bertin-bioreagent.comcaymanchem.com |

| Submandibular Gland Cells | Cynomolgus Monkey | Ki | 2.0 | bertin-bioreagent.comcaymanchem.com |

Characterization of Agonist/Antagonist Activity in Relevant In Vitro Systems.

rac-Tolterodine-d14 (tartrate) is the deuterium-labeled form of tolterodine tartrate. medchemexpress.com In preclinical in vitro models, the pharmacological activity of the compound is characterized based on the properties of its non-deuterated parent, tolterodine. Tolterodine is established as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs). nih.gov Its antagonistic activity is not specific to a single subtype but extends across all five muscarinic receptors (M1-M5). bertin-bioreagent.comcaymanchem.com

The affinity of tolterodine for these receptors has been quantified through in vitro binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptors by 50% (Ki). These studies demonstrate high affinity for all muscarinic receptor subtypes. bertin-bioreagent.comcaymanchem.com

Table 1: In Vitro Receptor Binding Affinity of Tolterodine for Human Muscarinic Receptor Subtypes. Data derived from studies quantifying the inhibition constant (Ki). bertin-bioreagent.comcaymanchem.com

Beyond receptor binding, the functional antagonism of tolterodine has been demonstrated in cellular assays. In in vitro systems using bladder smooth muscle cells and submandibular gland cells isolated from cynomolgus monkeys, tolterodine effectively reduces the intracellular calcium mobilization induced by the muscarinic agonist carbachol. bertin-bioreagent.comcaymanchem.com This inhibition of a downstream signaling event confirms its role as an antagonist at these receptors.

Table 2: Functional Antagonist Activity of Tolterodine in Cynomolgus Monkey Cells. Data reflects the inhibition of carbachol-induced intracellular calcium mobilization. bertin-bioreagent.comcaymanchem.com

As rac-Tolterodine-d14 (tartrate) is primarily used as an internal standard for the quantification of tolterodine, its intrinsic antagonist activity at muscarinic receptors is expected to be fundamentally identical to that of the non-deuterated compound. medchemexpress.comcaymanchem.com The strategic placement of deuterium atoms is not intended to alter the pharmacodynamic properties of the molecule at the receptor level. vulcanchem.com

Evaluation of Deuterium Isotope Effects on Receptor Interactions in vitro.

The substitution of hydrogen atoms with their heavier isotope, deuterium, is a strategy primarily employed to alter a drug's metabolic profile through the kinetic isotope effect (KIE). nih.govnih.gov The KIE arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of chemical reactions, including enzymatic metabolism by pathways such as cytochrome P450 (CYP) oxidation. nih.govportico.org

Table 3: Conceptual Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds and the Resulting Kinetic Isotope Effect (KIE). portico.org

In the context of receptor interactions for rac-Tolterodine-d14 (tartrate), the deuterium isotope effect is generally considered to have a minimal impact on the direct binding affinity and intrinsic antagonist activity. vulcanchem.com The non-covalent interactions that govern drug-receptor binding—such as ionic bonds, hydrogen bonds, and van der Waals forces—are not typically subject to large isotope effects. researchgate.net The spatial characteristics and electronic properties of the deuterated drug are biologically indistinguishable from the non-deuterated form in the context of receptor binding. researchgate.net

However, some research into other receptor systems has noted that deuteration can subtly influence hydrogen bonding strength, an effect known as the Ubbelohde effect. nih.gov This can lead to minor changes in binding affinity. nih.govmdpi.com For rac-Tolterodine-d14 (tartrate), there is no specific evidence to suggest a significant alteration of its binding affinity to muscarinic receptors. The primary purpose and expected outcome of its deuteration remain the modification of its metabolic fate for pharmacokinetic studies rather than altering its pharmacodynamic interaction with the target receptor. medchemexpress.commedchemexpress.com

Mechanistic Elucidation of Rac Tolterodine D14 Action at the Molecular Level

Molecular Interactions with Muscarinic Receptors

Tolterodine (B1663597) is a potent, competitive antagonist of muscarinic acetylcholine (B1216132) receptors. drugbank.com Its deuterated isotopologue, rac-Tolterodine-d14, is functionally identical in its receptor interaction profile. The primary mechanism of action involves blocking the binding of the endogenous neurotransmitter, acetylcholine, to all five subtypes of muscarinic receptors (M1-M5). drugbank.comresearchgate.net Both tolterodine and its principal active metabolite, 5-hydroxymethyltolterodine (5-HMT), exhibit high specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels. drugbank.com

This competitive antagonism is characterized by high-affinity binding across all five receptor subtypes, as demonstrated by low nanomolar inhibition constant (Ki) values. While tolterodine does not show significant selectivity for any single muscarinic receptor subtype, its clinical efficacy is primarily attributed to its effects on M2 and M3 receptors, which are predominant in the urinary bladder detrusor muscle. drugbank.comauajournals.org The M3 receptor is considered the primary mediator of normal bladder contraction, while the M2 receptor, though more numerous, is thought to play a role in bladder contraction in certain pathological conditions. auajournals.org The binding of tolterodine to these receptors inhibits the contractile response of the bladder muscle. hres.ca

The binding affinities of tolterodine and its active metabolite for the different human muscarinic receptor subtypes are detailed in the table below.

Table 1: Binding Affinities (Ki, nM) of Tolterodine and 5-Hydroxymethyltolterodine (5-HMT) for Human Muscarinic Receptor Subtypes

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

|---|---|---|---|---|---|

| Tolterodine | 1.4 csmres.co.uk | 2.7 csmres.co.uk | 3.6 csmres.co.uk | 3.1 csmres.co.uk | 2.2 csmres.co.uk |

| 5-HMT | 2.3 | 2.0 | 2.5 | 2.8 | 2.9 |

Conformational Changes Induced by Ligand Binding

G protein-coupled receptors (GPCRs), including muscarinic receptors, exist in a conformational equilibrium between an inactive state and an active state. The binding of an agonist promotes a conformational shift toward the active state, which facilitates the coupling of intracellular G proteins and initiates a signaling cascade. pnas.org Conversely, antagonists like tolterodine function by binding to the receptor and stabilizing an inactive conformation. pnas.org

When an antagonist binds to the orthosteric site (the same site as the endogenous ligand), it physically blocks the agonist from binding and, crucially, prevents the receptor from undergoing the necessary structural rearrangements for activation. One of the most critical conformational changes for GPCR activation is the outward movement of the cytoplasmic end of transmembrane helix 6 (TM6). pnas.orgacs.org This movement opens up a cavity on the intracellular side of the receptor, allowing a G protein to bind and become activated. pnas.org

By binding to the receptor, tolterodine maintains the inactive state, where the intracellular domains of the transmembrane helices remain in a closed conformation, precluding the association of a G protein. pnas.org While specific high-resolution crystal structures of tolterodine bound to a muscarinic receptor are not available in the cited literature, this mechanism of stabilizing an inactive state is the well-established model for antagonist action at GPCRs. Ligands that bind to allosteric sites can also induce conformational changes that modulate the receptor's affinity for orthosteric ligands. nih.govmdpi.com However, tolterodine's primary role is as an orthosteric antagonist that directly prevents the agonist-induced active conformation.

Allosteric Modulation and G-protein Coupling Mechanisms

Tolterodine functions as a competitive antagonist at the orthosteric binding site, not as an allosteric modulator. drugbank.com Allosteric modulators bind to a topographically distinct site on the receptor to alter the receptor's response to the endogenous agonist. mdpi.com While the study of allosteric modulation is a significant area of research for achieving greater receptor subtype selectivity, tolterodine's mechanism is direct, competitive blockade of G-protein activation. drugbank.comresearchgate.net

Muscarinic receptors couple to different G protein families to exert their effects.

M1, M3, and M5 receptors preferentially couple to G proteins of the Gq/11 family. auajournals.orgmdpi.com Activation of this pathway stimulates the enzyme phospholipase C, which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, causing smooth muscle contraction. auajournals.org

M2 and M4 receptors couple to G proteins of the Gi/o family. mdpi.com Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In the bladder, M2 receptor stimulation is thought to oppose smooth muscle relaxation.

By binding to M3 receptors in the detrusor muscle, tolterodine prevents acetylcholine from activating the Gq/11 pathway, thereby inhibiting bladder contractions. auajournals.org Its antagonism of M2 receptors further contributes to its effects, particularly in pathological states where M2 receptor-mediated contractions may become more prominent. auajournals.org This dual blockade of G-protein signaling pathways underlies its therapeutic action.

Role of Isotopic Labeling in Probing Ligand-Receptor Kinetics and Dynamics

The isotopic labeling in rac-Tolterodine-d14 (tartrate), where 14 hydrogen atoms are replaced with deuterium (B1214612), serves several critical roles in research, primarily in pharmacokinetics and potentially in the detailed study of ligand-receptor interactions.

The most direct and widely reported use of rac-Tolterodine-d14 is as an internal standard for the quantification of tolterodine in biological samples using mass spectrometry (GC-MS or LC-MS). medchemexpress.com Because it is chemically identical to the unlabeled compound but has a different mass, it can be added in a known quantity to a sample. This allows for precise measurement of the concentration of the parent drug and its metabolites, which is fundamental to pharmacokinetic studies (absorption, distribution, metabolism, and excretion). fda.gov

Beyond its use as a standard, isotopic labeling provides a powerful, though less commonly applied, tool for probing the nuances of ligand-receptor interactions through the study of isotope effects.

Binding Isotope Effects (BIEs): When a ligand binds to a receptor, changes in the bond vibrational energies around the isotopically substituted atoms can occur due to steric hindrance or conformational distortion within the binding pocket. nih.gov Measuring these BIEs can provide high-resolution details about the precise atomic interactions and geometric changes the ligand undergoes upon binding to its macromolecular target. nih.govresearchgate.net

Kinetic Isotope Effects (KIEs): The substitution of hydrogen with the heavier deuterium isotope can slow down reaction rates that involve the cleavage of the carbon-deuterium bond compared to the carbon-hydrogen bond. While less relevant for a simple binding event, KIEs can be used to investigate the transition states of ligand-receptor binding and dissociation, offering insights into the energy landscape of the binding pathway. csmres.co.uk This can help elucidate the molecular determinants of a drug's residence time at the receptor, a kinetic parameter that is often more predictive of in vivo efficacy than simple binding affinity. csmres.co.uk

Pharmacokinetic and Metabolic Fate of Rac Tolterodine D14 Tartrate in Non Human Systems

In Vitro Metabolic Stability and Metabolite Identification

The in vitro assessment of rac-Tolterodine-d14 (tartrate) metabolism is crucial for understanding its biotransformation. These studies typically utilize liver microsomes from various species to predict in vivo metabolic pathways.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Deuterated Tolterodine (B1663597) Metabolism

The metabolism of the parent compound, tolterodine, is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, two major pathways have been identified: hydroxylation of the 5-methyl group to form the 5-hydroxymethyl metabolite (5-HM), and N-dealkylation. nih.gov The formation of 5-HM is predominantly catalyzed by CYP2D6, while N-dealkylation is mainly carried out by CYP3A enzymes. nih.gov

In the context of rac-Tolterodine-d14, the deuteration is at the N,N-diisopropyl groups and the phenylpropyl moiety. This isotopic labeling is intended to probe the kinetic isotope effect on these metabolic routes. The presence of deuterium (B1214612) can alter the rate of metabolism, particularly if the carbon-deuterium bond cleavage is a rate-determining step in the enzymatic reaction. juniperpublishers.com For instance, if N-dealkylation, mediated by CYP3A4, involves the cleavage of a C-H bond that is now a C-D bond in the deuterated analog, a decrease in the rate of this pathway might be observed. juniperpublishers.comnih.gov This can potentially lead to metabolic switching, where alternative metabolic pathways become more prominent. juniperpublishers.comresearchgate.net

Studies with human liver microsomes have shown a strong correlation between CYP2D6 activity and the formation of the 5-hydroxymethyl metabolite of tolterodine, and between CYP3A activity and the formation of N-dealkylated tolterodine. nih.gov It is expected that similar enzymatic pathways are involved in the metabolism of rac-Tolterodine-d14, with the deuteration potentially influencing the kinetics of these reactions.

Identification and Quantification of Deuterated Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of drug metabolites in biological matrices. researchgate.netnih.gov For rac-Tolterodine-d14, LC-MS/MS methods are developed to simultaneously measure the parent compound and its deuterated metabolites. science.govbertin-bioreagent.com

The use of deuterated internal standards, such as rac-Tolterodine-d14 itself, is a common practice in bioanalytical methods to ensure accuracy and precision. bertin-bioreagent.comcaymanchem.comcphi-online.com The mass difference between the deuterated analyte and its non-deuterated counterpart allows for their distinct detection by the mass spectrometer.

Key deuterated metabolites that would be targeted for identification and quantification include the deuterated versions of the 5-hydroxymethyl metabolite and the N-dealkylated metabolite. medchemexpress.commedchemexpress.com The development of such methods involves optimizing chromatographic separation, mass spectrometric detection parameters, and sample extraction procedures from biological matrices like plasma, urine, and tissue homogenates. science.govnih.govdiva-portal.org

Investigation of Deuterium Kinetic Isotope Effects on Metabolic Pathways

The primary reason for using deuterated compounds like rac-Tolterodine-d14 in metabolic studies is to investigate the deuterium kinetic isotope effect (KIE). juniperpublishers.com The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. juniperpublishers.com A C-D bond is stronger than a C-H bond, and thus requires more energy to break, which can lead to a slower reaction rate. juniperpublishers.com

By comparing the metabolic profile of tolterodine with that of rac-Tolterodine-d14, researchers can elucidate the rate-limiting steps in its metabolism. plos.org A significant decrease in the formation of a particular metabolite from the deuterated compound would suggest that the cleavage of a C-H bond at the deuterated position is a key step in its formation. juniperpublishers.comresearchgate.net This information is valuable for understanding the drug's metabolic fate and can be used to design new drug candidates with improved metabolic stability. juniperpublishers.complos.org The deuteration of tolterodine can lead to an increased biological half-life and enhanced metabolic stability. juniperpublishers.commedchemexpress.com

Ex Vivo Tissue Distribution Studies in Animal Models

Pharmacokinetic Parameter Determination in Pre-clinical Species

Pharmacokinetic studies in preclinical species are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For rac-Tolterodine-d14, these studies would involve administering the compound to animals such as mice, rats, or dogs and collecting biological samples (e.g., blood, plasma, urine) over time. nih.gov

The pharmacokinetic parameters determined from these studies include:

Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half. For non-deuterated tolterodine, the elimination half-life is less than 2 hours in mice, rats, and dogs. nih.gov

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time. Tolterodine exhibits very high clearance in mice and rats. nih.gov

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Tolterodine has a high volume of distribution in preclinical species. nih.gov

The deuteration in rac-Tolterodine-d14 is expected to influence these parameters. A significant deuterium kinetic isotope effect could lead to a decreased clearance and a prolonged half-life compared to the non-deuterated tolterodine. juniperpublishers.commedchemexpress.com

Table 1: Representative Pharmacokinetic Parameters for Non-Deuterated Tolterodine in Preclinical Species

| Species | Bioavailability | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |

| Mouse | 2-20% | < 2 hours | 10-15 L/h·kg | High |

| Rat | 2-20% | < 2 hours | 10-15 L/h·kg | High |

| Dog | 58-63% | < 2 hours | 1.4 L/h·kg | High |

Data sourced from a study on non-deuterated tolterodine and may not be directly representative of rac-Tolterodine-d14. nih.gov

Development and Validation of Bioanalytical Methods for rac-Tolterodine-d14 in Biological Matrices

The accurate determination of rac-Tolterodine-d14 and its metabolites in biological matrices is fundamental to pharmacokinetic studies. nih.gov This requires the development and validation of robust bioanalytical methods, with LC-MS/MS being the gold standard. science.govresearchgate.netscience.gov

The validation process ensures that the method is reliable and reproducible. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. science.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. researchgate.net

Linearity and Range: The concentration range over which the method is accurate and precise. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Recovery: The efficiency of the extraction process. researchgate.net

Matrix Effect: The influence of the biological matrix on the ionization of the analyte. science.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

For rac-Tolterodine-d14, these methods would be specifically tailored to handle the deuterated nature of the compound and its metabolites, ensuring that they can be distinguished from any endogenous compounds or the non-deuterated form if co-administered. mdpi.comscience.gov

Applications of Rac Tolterodine D14 Tartrate in Biomedical Research

Utilization as an Internal Standard in Quantitative Bioanalysis

The core application of rac-Tolterodine-d14 (tartrate) is its use as an internal standard in quantitative bioanalysis. caymanchem.combertin-bioreagent.com In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and quality control samples. Since rac-Tolterodine-d14 (tartrate) is chemically almost identical to tolterodine (B1663597) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample preparation and analysis, but can be distinguished by a mass spectrometer. This allows for accurate quantification of tolterodine by correcting for any loss of analyte during sample processing or fluctuations in instrument response.

Development of Highly Sensitive and Selective LC-MS/MS Assays for Tolterodine and its Metabolites

The use of rac-Tolterodine-d14 (tartrate) has been instrumental in the development of highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the simultaneous determination of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in biological matrices such as human plasma. researchgate.netresearchgate.net These assays are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug.

In a typical LC-MS/MS method, tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 have been used as internal standards. researchgate.netsigmaaldrich.com The chromatographic separation is often achieved on a reverse-phase column, and the analytes are detected using an electrospray ionization (ESI) source in positive ion mode. researchgate.netdiva-portal.org The use of deuterated internal standards significantly improves the precision of these measurements. diva-portal.org For instance, a validated LC-MS/MS method for tolterodine and its metabolite in rat plasma demonstrated good accuracy and precision, making it suitable for pharmacokinetic studies. sigmaaldrich.com Similarly, a gas chromatography-mass spectrometry (GC-MS) method has been developed for the determination of tolterodine and its 5-hydroxymethyl metabolite in plasma, serum, and urine, also utilizing deuterium-labeled internal standards. nih.gov

Below is a table summarizing key aspects of LC-MS/MS methods developed for tolterodine analysis:

| Parameter | Details | Reference |

| Internal Standards | Tolterodine-d6, 5-hydroxymethyl tolterodine-d14 | researchgate.netsigmaaldrich.com |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.netdiva-portal.org |

| Biological Matrices | Human plasma, rat plasma, serum, urine | researchgate.netresearchgate.netsigmaaldrich.comnih.gov |

| Application | Pharmacokinetic studies | researchgate.netsigmaaldrich.com |

Tracer for Receptor Occupancy Studies in Animal Models

While direct evidence for the use of rac-Tolterodine-d14 (tartrate) as a tracer in receptor occupancy studies is not prevalent in the provided search results, the principle of using isotopically labeled compounds for such studies is well-established. medchemexpress.com Receptor occupancy studies are essential for understanding the relationship between drug concentration and its pharmacological effect at the target receptor. In the context of tolterodine, which is a muscarinic receptor antagonist, a deuterated version could theoretically be used to trace its binding to muscarinic receptors in various tissues, such as the urinary bladder and salivary glands, in animal models. nih.gov This would provide valuable information on the drug's mechanism of action and tissue selectivity.

Investigating Drug-Drug Interactions and Metabolic Phenotyping

Tolterodine is known to have numerous drug interactions. drugs.com The metabolism of tolterodine is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.gov Rac-Tolterodine-d14 (tartrate) can be a valuable tool in studying these interactions. By using the deuterated compound, researchers can accurately measure how co-administered drugs affect the metabolism of tolterodine, either by inhibiting or inducing these CYP enzymes.

For instance, a study investigating the biotransformation of tolterodine in HepG2 cells overexpressing different CYP enzymes used LC-MS analysis to identify metabolites. researchgate.net The use of a deuterated internal standard in such studies would enhance the accuracy of quantifying the formation of metabolites like N-dealkylated tolterodine, which is predominantly formed by CYP3A4, and 5-hydroxymethyl tolterodine, mainly produced by CYP2D6. nih.govresearchgate.net This information is critical for predicting potential drug-drug interactions and for metabolic phenotyping, which involves characterizing an individual's metabolic capacity for certain drugs.

Elucidation of Metabolic Pathways and Enzyme Mechanisms

The substitution of hydrogen with deuterium in a molecule can alter its metabolic profile, a phenomenon known as the kinetic isotope effect. nih.gov This property makes rac-Tolterodine-d14 (tartrate) a useful tool for elucidating the metabolic pathways of tolterodine and the mechanisms of the enzymes involved. medchemexpress.com The major metabolic pathways for tolterodine are oxidation of the 5-methyl group to form 5-hydroxymethyl tolterodine and N-dealkylation. nih.gov

By comparing the metabolism of tolterodine with that of its deuterated analog, researchers can gain insights into the rate-limiting steps of these pathways. For example, if deuteration at a specific position slows down the rate of metabolism at that site, it indicates that the cleavage of the carbon-hydrogen bond at that position is a critical step in the metabolic reaction. researchgate.net This information is valuable for understanding the role of different cytochrome P450 enzymes in tolterodine's metabolism. nih.gov

Research in Stereochemical Stability and Chiral Switching

Tolterodine is a chiral molecule, and it is marketed as the (R)-enantiomer. mdpi.comresearchgate.net However, the potential for interconversion between enantiomers (chiral switching) is an important consideration in drug development. researchgate.net Deuteration at or near a chiral center can sometimes enhance the stereochemical stability of a compound. nih.gov

Computational and Theoretical Studies on Rac Tolterodine D14 Tartrate

Molecular Docking and Dynamics Simulations with Muscarinic Receptors

Molecular docking and dynamics simulations are indispensable computational tools for visualizing and analyzing the interaction between a ligand, such as rac-Tolterodine-d14 (tartrate), and its biological target, in this case, the muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors, particularly the M2 and M3 subtypes, are crucial in mediating bladder contraction. nih.gov

Prediction of Binding Sites and Modes

Molecular docking studies predict the preferred orientation and conformation of a ligand when it binds to a receptor, forming a stable complex. For tolterodine (B1663597), and by extension its deuterated analog, the primary binding site is the orthosteric pocket of the muscarinic receptors. This pocket is a highly conserved region within the transmembrane domains of the receptor. nih.gov

Computational models of tolterodine docked into the M1 muscarinic receptor have identified key amino acid residues that are crucial for binding. nih.gov These interactions are predominantly hydrophobic and involve aromatic residues within the binding pocket. The diisopropylamino group of tolterodine is predicted to form a salt bridge with a conserved aspartate residue (Asp105 in M1), a critical interaction for anchoring the ligand. The phenyl and cresol (B1669610) rings of tolterodine are expected to engage in π-π stacking and hydrophobic interactions with aromatic residues such as tyrosine and tryptophan. nih.gov

While specific docking studies on rac-Tolterodine-d14 are not extensively documented, the substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the primary binding mode. The minimal change in steric bulk means that the deuterated compound will likely occupy the same binding pocket and form similar key interactions as the parent compound. However, subtle changes in lipophilicity due to deuteration could marginally influence the strength of hydrophobic interactions.

A study on the binding of tolterodine to the hERG K+ channel, another potential off-target interaction, utilized computational modeling to identify phenylalanine (F656) and tyrosine (Y652) as the most favorable binding residues. nih.govresearchgate.net This highlights the utility of molecular docking in predicting potential interactions with various biological targets.

Table 1: Predicted Key Interacting Residues for Tolterodine with Muscarinic Receptors

| Interaction Type | Predicted Interacting Residues (Muscarinic M1) |

| Salt Bridge | Asp105 |

| π-π Stacking | Tyr106, Tyr381, Trp378 |

| Hydrophobic | Val109, Leu112, Ala196, Ala200 |

Note: The specific residues can vary slightly between different muscarinic receptor subtypes.

Analysis of Ligand-Receptor Complex Stability and Conformations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. mdpi.com An MD simulation of a rac-Tolterodine-d14-muscarinic receptor complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds.

The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will show minimal fluctuations in RMSD over the simulation time. Furthermore, the persistence of key interactions, such as the salt bridge and hydrogen bonds, can be analyzed. mdpi.com

Quantum Chemical Calculations of Deuterium Isotope Effects

Quantum chemical calculations, based on the principles of quantum mechanics, can provide deep insights into the electronic structure and energetic properties of molecules. These methods are particularly useful for studying the effects of isotopic substitution.

Prediction of Metabolic Soft Spots

One of the primary motivations for deuteration in drug design is to alter the metabolic profile of a compound. The carbon-hydrogen (C-H) bonds are often sites of metabolic oxidation by cytochrome P450 (CYP) enzymes. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the C-H bond, making it more resistant to cleavage. nih.gov This is known as the kinetic isotope effect (KIE). libretexts.org

Quantum chemical methods can be employed to predict the "metabolic soft spots" in a molecule, which are the sites most susceptible to metabolism. nih.govcambridgemedchemconsulting.comoup.com These methods can calculate the activation energies for hydrogen abstraction from different positions in the molecule. For rac-Tolterodine-d14, the deuteration of the fourteen hydrogen atoms on the diisopropylamino and methyl groups is expected to significantly reduce the rate of metabolism at these positions. researchgate.net

Computational tools for metabolism prediction, such as SMARTCyp, XenoSite, and MetaSite, often use a combination of approaches, including quantum chemical calculations, to identify labile sites. nih.govcambridgemedchemconsulting.com By applying these methods to tolterodine, one can identify the primary sites of metabolism, which are likely the positions that have been deuterated in rac-Tolterodine-d14. This strategic deuteration is designed to slow down the metabolic breakdown of the drug, potentially leading to a longer half-life and improved pharmacokinetic profile. researchgate.net

Table 2: Predicted Metabolic Soft Spots in Tolterodine

| Position | Predicted Metabolic Transformation |

| 5-methyl group | Hydroxylation |

| N-dealkylation | Removal of an isopropyl group |

| Aromatic hydroxylation | Hydroxylation of the phenyl or cresol ring |

Understanding Vibrational and Electronic Properties

Quantum chemical calculations can also be used to understand the vibrational and electronic properties of rac-Tolterodine-d14. The substitution of hydrogen with deuterium leads to a predictable decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. ajchem-a.comresearchgate.netresearchgate.net This can be observed experimentally using infrared (IR) and Raman spectroscopy and can be accurately predicted by theoretical calculations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Deuterated Analogs

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a compound to understand how these changes affect its biological activity and physicochemical properties.

For deuterated analogs like rac-Tolterodine-d14, SAR studies would focus on confirming that the deuteration does not negatively impact the affinity for the muscarinic receptors. As the size and shape of deuterium are very similar to hydrogen, the SAR is generally expected to be conserved. researchgate.net However, subtle electronic effects of deuteration could, in some cases, lead to minor changes in binding affinity.

The primary focus of SPR for deuterated compounds is on their pharmacokinetic properties. The key hypothesis is that by replacing hydrogens at metabolically vulnerable sites with deuterium, the metabolic stability will be enhanced. researchgate.netnih.gov This can lead to:

Increased plasma half-life

Reduced formation of certain metabolites

Potentially altered tissue distribution

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing rac-Tolterodine-d14 (tartrate)?

- Methodological Answer: Synthesis typically involves deuterium incorporation at specific positions of the tolterodine molecule, followed by salt formation with tartrate. Characterization requires advanced techniques:

- Nuclear Magnetic Resonance (NMR): Confirm deuterium integration and structural integrity using <sup>2</sup>H-NMR and <sup>13</sup>C-NMR .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (475.57 g/mol) and isotopic purity (d14 labeling) with a tolerance of ±5 ppm .

- Chromatographic Purity: Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to ensure >98% purity, referencing CAS 124937-52-6 .

Q. How is rac-Tolterodine-d14 (tartrate) utilized as an internal standard in pharmacokinetic studies?

- Methodological Answer: As a deuterated analog, it minimizes matrix effects in LC-MS/MS assays. Key steps:

- Calibration Curve: Prepare spiked plasma samples with varying analyte concentrations and fixed internal standard (IS) levels.

- Ion Suppression Testing: Compare IS response in neat solutions vs. biological matrices to validate robustness .

- Data Normalization: Use IS peak area ratios to correct for extraction efficiency and instrument variability .

Advanced Research Questions

Q. What experimental design considerations are critical for studying rac-Tolterodine-d14 metabolism in heterogeneous biological systems?

- Methodological Answer:

- Factorial Design: Optimize variables (e.g., pH, enzyme concentration) using a 2<sup>k</sup> factorial approach to identify metabolic stability drivers .

- Control Groups: Include non-deuterated tolterodine to assess isotope effects on CYP3A4/2D6 enzyme kinetics .

- Replicates: Use ≥3 technical replicates to account for biological variability in hepatocyte or microsomal assays .

Q. How can researchers resolve contradictions in tissue distribution data for rac-Tolterodine-d14 across species?

- Methodological Answer:

- Meta-Analysis Framework: Aggregate data from preclinical studies (rodent/canine models) and apply mixed-effects models to quantify interspecies variability .

- Tracer Microdosing: Combine deuterated IS with radiolabeled (e.g., <sup>14</sup>C) analogs to differentiate between parent compound and metabolites in tissues .

- Sensitivity Analysis: Test assumptions (e.g., perfusion rates) in physiologically based pharmacokinetic (PBPK) models to identify bias sources .

Q. What strategies ensure reproducibility in quantifying rac-Tolterodine-d14 in complex matrices like urine or cerebrospinal fluid (CSF)?

- Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover >85% of the analyte .

- Method Validation: Adhere to ICH M10 guidelines for specificity, linearity (R<sup>2</sup> >0.99), and precision (%CV <15%) .

- Blind Reanalysis: Re-test 10% of samples in a separate analytical batch to detect drift or contamination .

Data Integration & Theoretical Frameworks

Q. How can rac-Tolterodine-d14 data be integrated with metabolomic studies to elucidate off-target effects?

- Methodological Answer:

- Multi-Omics Alignment: Map pharmacokinetic data to metabolomic pathways (e.g., KEGG) using tools like MetaboAnalyst. Prioritize pathways with false-discovery-rate (FDR)-adjusted p <0.05 .

- Network Pharmacology: Build protein-compound interaction networks using STRING-DB to identify unintended targets (e.g., muscarinic receptors M1–M5) .

Q. What theoretical frameworks guide dose-response modeling for rac-Tolterodine-d14 in overactive bladder (OAB) research?

- Methodological Answer:

- Hill Equation: Fit concentration-response curves for antimuscarinic activity, estimating EC50 and Hill coefficients .

- Bayesian Hierarchical Models: Account for inter-individual variability in clinical trial simulations, using Markov Chain Monte Carlo (MCMC) sampling .

Ethical & Reporting Standards

Q. How should researchers report adverse effects or toxicity risks associated with rac-Tolterodine-d14 in preclinical studies?

- Methodological Answer: